Cas no 1804721-97-8 (2-Amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile)

2-アミノ-6-(クロロメチル)-3-(ジフルオロメチル)ピリジン-4-アセトニトリルは、高度に機能化されたピリジン誘導体であり、医農薬中間体としての応用が期待される化合物です。分子内にクロロメチル基とジフルオロメチル基を有し、さらにシアノエチル基が導入された特異な構造を特徴とします。この多官能基性により、選択的な化学変換が可能であり、特に農薬や医薬品の合成において重要なビルディングブロックとして利用価値が高いです。反応性に富むクロロメチル基は求核置換反応に、ジフルオロメチル基は生体活性付与に寄与します。また、結晶性が良好なため精製工程が容易である点も実用上の利点です。

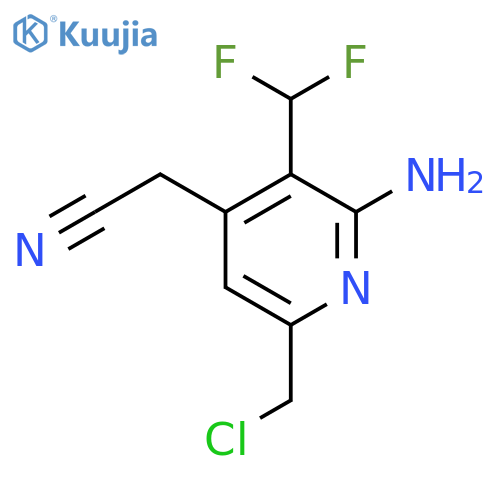

1804721-97-8 structure

商品名:2-Amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile

CAS番号:1804721-97-8

MF:C9H8ClF2N3

メガワット:231.629727363586

CID:4857805

2-Amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile

-

- インチ: 1S/C9H8ClF2N3/c10-4-6-3-5(1-2-13)7(8(11)12)9(14)15-6/h3,8H,1,4H2,(H2,14,15)

- InChIKey: FRISFIQCUQCFKV-UHFFFAOYSA-N

- ほほえんだ: ClCC1=CC(CC#N)=C(C(F)F)C(N)=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 253

- トポロジー分子極性表面積: 62.7

- 疎水性パラメータ計算基準値(XlogP): 1.2

2-Amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029064001-1g |

2-Amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile |

1804721-97-8 | 97% | 1g |

$1,534.70 | 2022-04-01 |

2-Amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

1804721-97-8 (2-Amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile) 関連製品

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 55290-64-7(Dimethipin)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬